1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid
Overview
Description
1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. The compound features a piperidine ring attached to a phenylpyridazine moiety, making it a unique structure with diverse chemical properties .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar piperidine nucleus have been found to inhibit gaba (γ-aminobutyric acid) uptake .
Mode of Action
Compounds with a similar piperidine nucleus have been found to inhibit the uptake of gaba, a neurotransmitter . This inhibition could potentially alter the balance of neurotransmitters in the brain, leading to various effects.
Biochemical Pathways
If it does inhibit gaba uptake as other piperidine nucleus compounds do , it could affect the GABAergic system, which plays a crucial role in neuronal excitability and muscle tone.
Preparation Methods
The synthesis of 1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the phenylpyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the carboxylic acid group
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid: This compound has a chlorine atom instead of a phenyl group, leading to different chemical properties and applications.
Pyridazine derivatives: These compounds share the pyridazine core but differ in their substituents, affecting their biological activities and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(21)13-8-10-19(11-9-13)15-7-6-14(17-18-15)12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZRXFHPBCBONK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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